REACTION_CXSMILES
|
[BH4-].[Na+].[Cl:3][C:4]1[C:5]([F:25])=[C:6]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][C:17]([O:23][CH3:24])=[C:18]([CH:21]=[O:22])[CH:19]=3)[N:14]=[CH:13][N:12]=2)[CH:7]=[CH:8][CH:9]=1>CO>[Cl:3][C:4]1[C:5]([F:25])=[C:6]([NH:10][C:11]2[C:20]3[C:15](=[CH:16][C:17]([O:23][CH3:24])=[C:18]([CH2:21][OH:22])[CH:19]=3)[N:14]=[CH:13][N:12]=2)[CH:7]=[CH:8][CH:9]=1 |f:0.1|
|
Name
|
|
Quantity
|
0.046 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Na+]
|
Name
|
4-[(3-chloro-2-fluorophenyl)amino]-7-methoxyquinazoline-6-carbaldehyde
|
Quantity
|
0.2 g
|
Type
|
reactant
|
Smiles
|
ClC=1C(=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)C=O)OC)F
|
Name
|
|
Quantity
|
1 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
concentrated to dryness
|
Type
|
WASH
|
Details
|
The resulting grey solid was washed with water (2×1 ml)
|
Type
|
CUSTOM
|
Details
|
dried to a constant weight under high vacuum at 40° C.
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C(=C(C=CC1)NC1=NC=NC2=CC(=C(C=C12)CO)OC)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.2 g | |
YIELD: PERCENTYIELD | 100% | |
YIELD: CALCULATEDPERCENTYIELD | 99.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |